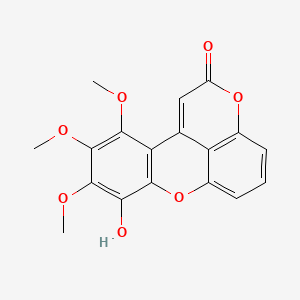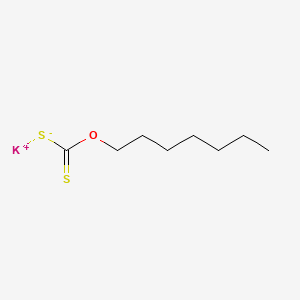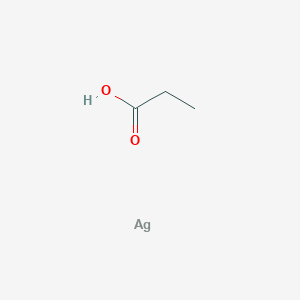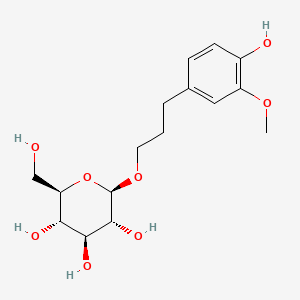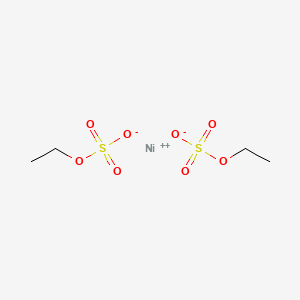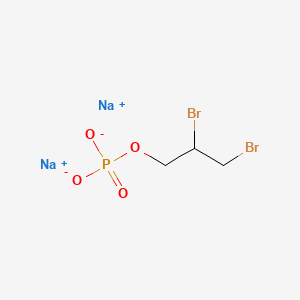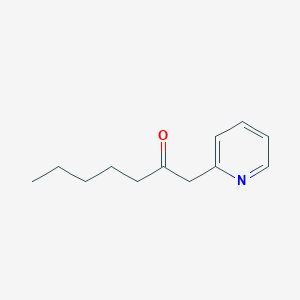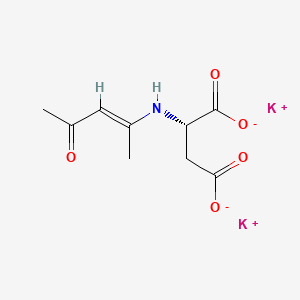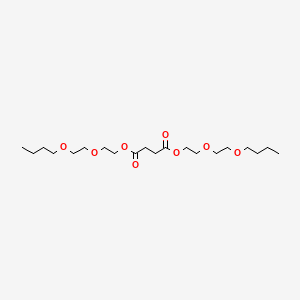
Bis(2-(2-butoxyethoxy)ethyl) butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(2-butoxyethoxy)ethyl) butanedioate, also known as bis(2-(2-butoxyethoxy)ethyl) adipate, is an organic compound with the molecular formula C20H38O8. It is commonly used as a plasticizer in various industrial applications due to its ability to enhance the flexibility and durability of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-(2-butoxyethoxy)ethyl) butanedioate typically involves the esterification of butanedioic acid (also known as succinic acid) with 2-(2-butoxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously collected and purified. This process is efficient and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(2-butoxyethoxy)ethyl) butanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butanedioic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butanedioic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Bis(2-(2-butoxyethoxy)ethyl) butanedioate has several applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to improve the flexibility and processability of polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Medicine: Studied for its potential use in medical devices and implants to improve their mechanical properties.
Industry: Widely used in the production of flexible PVC, coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of bis(2-(2-butoxyethoxy)ethyl) butanedioate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility, durability, and processability of the polymer materials. The compound does not have specific molecular targets or pathways, as its effects are mainly physical rather than biochemical.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-(2-butoxyethoxy)ethyl) adipate
- Bis(2-(2-butoxyethoxy)ethyl) hexanedioate
- Bis(2-(2-butoxyethoxy)ethyl) decanedioate
Uniqueness
Bis(2-(2-butoxyethoxy)ethyl) butanedioate is unique due to its specific ester structure, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it an effective plasticizer for a wide range of polymers, offering improved flexibility and durability compared to other similar compounds.
Properties
CAS No. |
701920-77-6 |
|---|---|
Molecular Formula |
C20H38O8 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
bis[2-(2-butoxyethoxy)ethyl] butanedioate |
InChI |
InChI=1S/C20H38O8/c1-3-5-9-23-11-13-25-15-17-27-19(21)7-8-20(22)28-18-16-26-14-12-24-10-6-4-2/h3-18H2,1-2H3 |
InChI Key |
QICCAJUIJTYFGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOC(=O)CCC(=O)OCCOCCOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




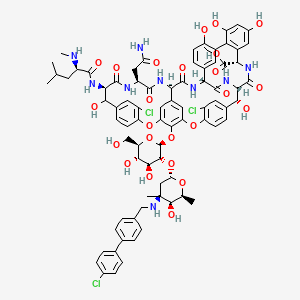
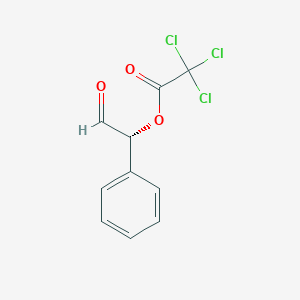
![Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester](/img/structure/B12664119.png)
